molecular formula C10H10ClNO4 B1452753 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride CAS No. 1160257-28-2

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Cat. No.: B1452753
CAS No.: 1160257-28-2
M. Wt: 243.64 g/mol
InChI Key: LXOJOTMFPMSXRJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10ClNO4. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-methyl-2-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Pyridine or triethylamine as a base, room temperature to moderate heating.

    Reduction: Hydrogen gas with a palladium catalyst, room temperature to moderate heating.

    Hydrolysis: Water or aqueous base, room temperature.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    2-(4-Methyl-2-nitrophenoxy)propanoic acid: Formed from hydrolysis.

Scientific Research Applications

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules. This reactivity is exploited in proteomics to label and identify proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-nitrophenoxy)propanoyl chloride: Similar in structure but with a different substitution pattern on the aromatic ring.

    2-(4-Methyl-2-nitrophenoxy)propanoic acid: The hydrolyzed form of the acyl chloride.

Uniqueness

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is unique due to its specific reactivity and applications in proteomics research. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in the modification and analysis of proteins .

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-6-3-4-9(8(5-6)12(14)15)16-7(2)10(11)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOJOTMFPMSXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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